molecular formula C8H8BrCl B1319307 1-Bromo-4-chloro-2,5-dimethylbenzene CAS No. 85072-44-2

1-Bromo-4-chloro-2,5-dimethylbenzene

Cat. No.: B1319307
CAS No.: 85072-44-2
M. Wt: 219.5 g/mol
InChI Key: SJEYWTLIMGCRGJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and two methyl groups attached to the benzene ring. This compound is a colorless liquid at room temperature and is known for its chemical stability and solubility in organic solvents such as benzene, ether, and dichloromethane .

Scientific Research Applications

1-Bromo-4-chloro-2,5-dimethylbenzene is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Mechanism of Action

Target of Action

1-Bromo-4-chloro-2,5-dimethylbenzene is an organic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds, such as drugs, pesticides, dyes, and coatings .

Mode of Action

The compound interacts with its targets through chemical reactions. One common reaction is alkylation . In this process, an alkyl group is transferred from one molecule to another. This can result in significant changes in the chemical structure and properties of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules and the nature of the chemical reactions involved. It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .

Pharmacokinetics

Its chemical stability and solubility suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific chemical reactions it undergoes with its target molecules. These reactions can lead to the synthesis of new compounds, such as drugs, pesticides, dyes, and coatings .

Preparation Methods

1-Bromo-4-chloro-2,5-dimethylbenzene is typically synthesized through an alkylation reaction. A common method involves reacting 1-methyl-2,5-dichlorobenzene with hydrogen bromide in the presence of a suitable catalyst. The reaction conditions, including the choice of catalyst and reaction system, significantly affect the yield and efficiency of the synthesis . Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-chloro-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly in the presence of strong bases like sodium amide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sodium amide can yield aniline derivatives .

Comparison with Similar Compounds

1-Bromo-4-chloro-2,5-dimethylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications.

Properties

IUPAC Name

1-bromo-4-chloro-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYWTLIMGCRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592428
Record name 1-Bromo-4-chloro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85072-44-2
Record name 1-Bromo-4-chloro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 parts of 2-chloro-p-xylene (b.p.=183° to 184° C.) and 2 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel, to which 360 parts of bromine was dropwisely added over a period of 5 hours to carry out the reaction at 35° to 60° C. Water was added to the reaction liquid to wash the same with the thus added water and to remove the catalyst, and then the oil layer was cooled. The separated crystals were filtered, and washed with methanol to obtain 377 parts of 2-chloro-5-bromo-p-xylene having a melting point of 60° to 64° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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